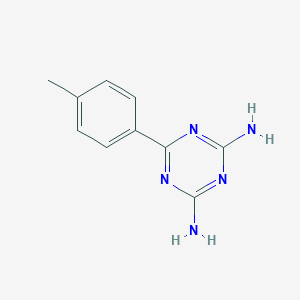

2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine

Beschreibung

Historical Development and Significance

The history of this compound is intrinsically connected to the broader development of s-triazine chemistry. The fundamental structure of 1,3,5-triazine was established as an important heterocyclic system in the early 20th century, with research on its derivatives gaining momentum as synthetic methodologies advanced.

The synthesis of substituted triazines traditionally follows several established routes. One common method involves the trimerization of nitriles such as cyanogen chloride or cyanamide, which provides access to symmetrically substituted triazines. For amino-substituted triazines with aryl groups (like our compound of interest), the condensation of cyanoguanidine with the corresponding nitrile represents a significant synthetic pathway. This method has been used to produce related compounds such as benzoguanamine:

(H₂N)₂C=NCN + RCN → (CNH₂)₂(CR)N₃

Where R represents an aryl group, such as phenyl in benzoguanamine or 4-methylphenyl in our target compound.

The development of this compound followed similar synthetic strategies to those used for benzoguanamine, with the key difference being the use of 4-methylbenzonitrile (p-tolunitrile) instead of benzonitrile as the starting material. The compound has been registered with specific identifiers, including CAS number 19338-12-6 and EC number 622-625-3, facilitating its recognition in chemical databases and regulatory frameworks.

The significance of this compound is enhanced by its relationship to benzoguanamine, a commercially important triazine derivative used in the manufacturing of amino resins. While benzoguanamine has found extensive applications in surface coatings and resin formulations, this compound offers modified properties due to the presence of the methyl group on the phenyl ring, potentially expanding its utility in specialized applications.

Structural Characteristics and Functional Group Reactivity

The molecular structure of this compound has been thoroughly characterized through various analytical techniques, providing valuable insights into its physical properties and reactivity patterns.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₅ |

| Molecular Weight | 201.228 Da |

| CAS Number | 19338-12-6 |

| EC Number | 622-625-3 |

| Alternative Names | 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine; 6-(p-Tolyl)-1,3,5-triazine-2,4-diamine |

| Physical State | Crystalline solid |

| ChEMBL ID | CHEMBL138615 |

| DSSTox Substance ID | DTXSID70274877 |

Crystal structure analysis has revealed important details about the compound's three-dimensional arrangement. In the crystalline state, the plane of the triazine ring makes a dihedral angle of approximately 29.2(2)° with that of the adjacent benzene ring. This non-coplanarity is significant for understanding the compound's packing behavior and its interactions with other molecules in solid-state assemblies.

The functional reactivity of this compound is primarily determined by three key structural features:

The Triazine Ring : The electron-deficient triazine core with its three nitrogen atoms serves as a foundation for the compound's reactivity. The ring's aromaticity contributes to its stability, while the nitrogen atoms can participate in coordination with metals and hydrogen bonding interactions.

The Amino Groups : The primary amino substituents at positions 2 and 4 are particularly important for the compound's chemical behavior. These groups can function as:

- Nucleophiles in substitution reactions

- Hydrogen bond donors in supramolecular assemblies

- Coordination sites for metal ions

- Sites for further functionalization through alkylation or acylation

The 4-Methylphenyl Group : The p-tolyl substituent at position 6 contributes to the compound's hydrophobicity and influences its solubility in various solvents. The methyl group can potentially undergo oxidation reactions, while the aromatic ring can participate in π-π stacking interactions.

One of the most significant aspects of this compound's behavior is its ability to form hydrogen bonds and create supramolecular assemblies. Crystal structure studies have demonstrated that this compound can form co-crystals with carboxylic acids, such as 4-methylbenzoic acid. In these assemblies, the molecules are linked via N—H⋯O and O—H⋯N hydrogen bonds, forming characteristic R²₂(8) motifs. These acid-base pairs further connect through N—H⋯N hydrogen bonds, creating supramolecular ribbons along specific crystallographic directions, with additional stability provided by weak C—H⋯π interactions between the ribbons.

The synthesis of this compound can be achieved through several methods, with one notable approach involving the reaction of 4-methylbenzoic acid with the compound in hot methanol solution. This process highlights the importance of solvent choice and temperature control in achieving successful crystallization.

Emerging Research Trends and Multi-Disciplinary Applications

Recent research on this compound has expanded across multiple disciplines, reflecting the compound's versatility and potential for diverse applications. Several key research areas have emerged:

Supramolecular Chemistry and Crystal Engineering

The hydrogen bonding capabilities of this compound make it particularly valuable in crystal engineering and supramolecular chemistry. Research has focused on its co-crystallization with various partners, particularly carboxylic acids. For instance, studies have examined the formation of co-crystals with 4-methylbenzoic acid, where the molecules form specific hydrogen bonding patterns that direct the overall crystal architecture.

These investigations have revealed that in hot methanol solutions, this compound and 4-methylbenzoic acid form stable complexes through multiple hydrogen bonding interactions. The resulting supramolecular assemblies exhibit specific motifs that contribute to the stability and properties of the crystalline material. Understanding these interactions is crucial for designing new functional materials with tailored properties.

Coordination Chemistry

While specific studies on metal complexes of this compound are limited, research on related triazine compounds suggests potential applications in coordination chemistry. The nitrogen-rich structure of the compound makes it a potential ligand for various metal ions.

For instance, research on platinum(II) complexes with similar triazine-based ligands has demonstrated interesting photophysical properties, including metal-to-ligand charge transfer (MLCT) bands in both UV-vis and emission spectra. These findings suggest that this compound could potentially be incorporated into metal complexes with applications in areas such as photochemistry, catalysis, and luminescent materials.

Table 2: Potential Applications of this compound in Various Fields

| Field | Potential Applications | Key Properties Utilized |

|---|---|---|

| Supramolecular Chemistry | Co-crystal formation, hydrogen-bonded networks | Hydrogen bonding capability of amino groups |

| Coordination Chemistry | Metal complexes, catalysts, luminescent materials | Nitrogen-rich structure, potential ligand properties |

| Materials Science | Polymer additives, thermally stable materials | Triazine core stability, functional groups for crosslinking |

| Pharmaceutical Research | Drug development, structure-activity relationship studies | Bioactive scaffold, hydrogen bonding potential |

| Surface Coatings | Modified amino resins, adhesives | Relationship to benzoguanamine, reactive amino groups |

Materials Science Applications

The structural features of this compound suggest potential applications in materials science, particularly in the development of specialized polymers and functional materials. Following the pattern of related compounds like benzoguanamine, which is used in amino resins and surface coatings, this compound could potentially be incorporated into similar systems with modified properties.

The amino groups can potentially participate in crosslinking reactions with appropriate partners, while the triazine core provides thermal stability to the resulting materials. The 4-methylphenyl group may enhance compatibility with hydrophobic matrices while maintaining the functionality of the amino-substituted triazine core.

Recent research has also explored the development of carbon materials from triazine-based precursors. For instance, benzoguanamine-based polyaminal carbon materials have been investigated for CO₂ capture applications. Similar approaches could potentially be applied to this compound, leveraging its structural features for specialized material applications.

Pharmaceutical and Biological Research

While detailed studies on the biological activity of this compound are limited in the current literature, the triazine scaffold itself has been associated with various biological activities. The specific substitution pattern of this compound, with amino groups and a p-methylphenyl substituent, could potentially confer unique biological properties that warrant investigation.

The compound's ability to form hydrogen bonds and interact with biological macromolecules makes it a candidate for structure-activity relationship studies in pharmaceutical research. Furthermore, its structural similarity to known bioactive triazine derivatives suggests potential applications in drug discovery efforts targeting specific biological pathways.

Eigenschaften

IUPAC Name |

6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c1-6-2-4-7(5-3-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECZZKFYYMMMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274877 | |

| Record name | 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19338-12-6 | |

| Record name | 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine typically involves the condensation of aromatic aldehydes, malononitrile, and guanidine nitrate. A common method employs a TiO2-SiO2 nanocomposite as a heterogeneous catalyst to facilitate the reaction . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Formation of nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated triazine derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including as an antifolate agent in cancer treatment.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Wirkmechanismus

The mechanism of action of 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in folate metabolism, leading to disruption of DNA synthesis and cell division. This mechanism is similar to that of other antifolate agents used in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Crystal Packing and Hydrogen Bonding

Key Findings :

- Steric Effects : The 4-methylphenyl group in the target compound introduces moderate steric hindrance, enabling flexible co-crystallization with acids. In contrast, the bulkier 4-CF₃-phenyl derivative () may limit packing flexibility due to its trifluoromethyl group.

- Hydrogen Bonding : While all derivatives form N–H···N bonds, the benzyl-substituted analog () exhibits denser 1D packing via additional π-π stacking, absent in the methylphenyl variant.

- Solvent Interactions: The target compound readily forms solvates with polar solvents (methanol, DMSO), whereas 4PyDAT () shows preferential binding to biological targets like urokinase-type plasminogen activator (u-PA).

Key Findings :

- Pharmacological Potential: 4PyDAT and ZSTK474 () demonstrate significant antitumor activity through angiogenesis inhibition, unlike the target compound, which lacks reported bioactivity.

- Substituent-Driven Activity : Fluorophenyl and pyridinyl groups enhance bioactivity by improving binding to cellular targets (e.g., PI3K), whereas the methylphenyl group favors material applications .

- Cytotoxicity : Azido-propargyloxy triazines () exhibit cytotoxicity linked to azide groups, highlighting the critical role of substituent chemistry in biological effects.

Coordination Chemistry Comparisons

The target compound’s analog, 2,4-diamino-6-[2-(2-methyl-1-imidazolyl)ethyl]-1,3,5-triazine (L1), forms Ag(I) complexes with anion-dependent structures. For instance:

- With 1,5-naphthalenedisulfonate, L1-Ag complexes adopt helical chains or metallacycles.

- ClO₄⁻ or NO₃⁻ anions promote dimeric metallacycles . In contrast, 4PyDAT’s pyridine nitrogen enables direct metal coordination, as seen in Au(III) organogels with anti-proliferative properties ().

Biologische Aktivität

2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine (commonly referred to as DMPT) is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of DMPT, supported by data tables and case studies.

Chemical Structure and Properties

DMPT has the molecular formula and features a triazine core with two amino groups and a para-methylphenyl substituent. Its structure can be represented as follows:

Synthesis

The synthesis of DMPT typically involves the reaction of 4-methylphenylhydrazine with appropriate triazine derivatives. Various synthetic pathways have been explored to enhance yield and purity. For instance, one method involves the use of nitrosobenzene in the presence of alkylamino compounds to yield various substituted triazines, including DMPT .

Anticancer Properties

DMPT has demonstrated promising anticancer activity in various studies. Notably, it has been shown to inhibit the growth of melanoma cells with a GI50 value of , indicating potent cytotoxicity against cancer cell lines . The mechanism of action appears to involve modulation of cellular pathways associated with apoptosis and cell cycle regulation.

Table 1: Antitumor Activity of DMPT

| Cell Line | GI50 (M) | TGI (M) |

|---|---|---|

| MALME-3M |

In a comparative study, DMPT exhibited superior selectivity against cancer cells compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had GI50 values around for MCF-7 cells . This selectivity is crucial for minimizing off-target effects.

Research indicates that DMPT may exert its anticancer effects through several mechanisms:

- Inhibition of DNA synthesis : By binding to DNA and interfering with replication.

- Induction of apoptosis : Triggering programmed cell death via caspase activation.

- Cell cycle arrest : Particularly at the G2/M phase, preventing cancer cell proliferation .

Other Biological Activities

Beyond its anticancer properties, DMPT has been investigated for its potential in other therapeutic areas:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Bone Regeneration : Research suggests that DMPT derivatives can enhance osteogenic differentiation in stem cells when combined with bone morphogenetic proteins .

Case Studies

- Melanoma Treatment : A study involving the administration of DMPT in mouse models demonstrated significant tumor reduction in melanoma-bearing mice compared to controls, highlighting its potential as an effective treatment modality .

- Bone Tissue Engineering : In vitro studies indicated that DMPT could promote osteogenic differentiation in mesenchymal stem cells when used alongside growth factors such as BMP-2 .

Q & A

Basic Research: What are the standard protocols for synthesizing 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine, and how do reaction conditions influence yield?

Methodological Answer:

A common synthesis route involves nucleophilic substitution on trichloro-1,3,5-triazine. For example:

- Step 1: React 2,4,6-trichloro-1,3,5-triazine with 4-methylphenylamine under controlled conditions (0–5°C, acetone/NaOH) to introduce the aryl group at the 6-position .

- Step 2: Subsequent substitution with ammonia or amines at elevated temperatures (60–80°C) introduces the diamino groups. Microwave-assisted synthesis can reduce reaction time from hours to minutes (e.g., 20 minutes at 100°C) while maintaining yields >75% .

- Critical Factors: Solvent polarity (e.g., DMF vs. ethanol), stoichiometry of reagents, and temperature gradients significantly affect regioselectivity and purity. For instance, sodium methoxide in methanol at RT yields 85% purity, while harsher conditions (125°C in DMF with Na₂CO₃) improve substitution efficiency but require post-reaction purification .

Advanced Research: How can computational methods (e.g., 3D-QSAR, DFT) optimize the design of triazine derivatives for targeted biological activity?

Methodological Answer:

- 3D-QSAR Modeling: Use molecular alignment and partial least squares (PLS) analysis to correlate substituent electronic/steric parameters with antiproliferative activity. For example, electron-withdrawing groups (e.g., -CF₃) at the 4-methylphenyl position enhance binding to kinase targets, as shown in studies on leukemia cell lines (IC₅₀ = 1.2–8.7 μM) .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. A smaller gap (e.g., 4.2 eV for nitro-substituted derivatives) correlates with higher electrophilicity and anticancer potency .

- ICReDD Workflow: Integrate quantum chemical reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent, catalyst) for novel triazine syntheses .

Basic Research: What spectroscopic and crystallographic techniques are critical for characterizing triazine derivatives?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using deuterated DMSO-d₆ or CDCl₃. Key signals include:

- Aromatic protons (δ 7.2–8.1 ppm, multiplet for 4-methylphenyl).

- Triazine ring carbons (δ 165–170 ppm in ¹³C NMR) .

- X-ray Crystallography: Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions forming 3D frameworks) to understand packing efficiency. For 2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine, intermolecular H-bonding (N–H distances: 0.877–0.896 Å) stabilizes the crystal lattice .

Advanced Research: How do structural modifications at the 4-methylphenyl position affect biological activity, and how can conflicting data be resolved?

Methodological Answer:

- Substituent Effects:

- Electron-Donating Groups (e.g., -OCH₃): Increase solubility but reduce antiproliferative activity (IC₅₀ = 12.3 μM vs. 1.5 μM for -CF₃) due to decreased membrane permeability .

- Steric Hindrance: Bulky groups at the para position disrupt target binding (e.g., 40% reduced inhibition of CYP1A1 compared to unsubstituted analogs) .

- Resolving Contradictions: Use meta-analysis of dose-response curves across cell lines (e.g., HepG2 vs. K562) and validate via siRNA knockdown of putative targets (e.g., topoisomerase II). Discrepancies may arise from cell-specific uptake mechanisms or off-target effects .

Advanced Research: What strategies mitigate challenges in scaling up triazine synthesis while maintaining regiochemical purity?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors minimize side reactions (e.g., di- or tri-substitution byproducts) through precise temperature control and residence time modulation. Pilot studies show 92% purity at 10 g scale vs. 78% in batch .

- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity. CPME improves phase separation in workup steps, enhancing yield by 15% .

- In Situ Monitoring: Use Raman spectroscopy to track reaction progress and trigger automated quenching at >90% conversion, minimizing degradation .

Basic Research: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.